Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer's type. Rivastigmine is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase.
Rivastigmine is a Cholinesterase Inhibitor. The mechanism of action of rivastigmine is as a Cholinesterase Inhibitor.
Rivastigmine is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Rivastigmine is associated with a minimal rate of serum enzyme elevations during therapy and is a rare cause of clinically apparent liver injury.
A carbamate-derived reversible CHOLINESTERASE INHIBITOR that is selective for the CENTRAL NERVOUS SYSTEM and is used for the treatment of DEMENTIA in ALZHEIMER DISEASE and PARKINSON DISEASE.
See also: Rivastigmine Tartrate (narrower).
Rivastigmine
CAS No.: 123441-03-2
Cat. No.: VC20741005
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123441-03-2 |
---|---|
Molecular Formula | C14H22N2O2 |
Molecular Weight | 250.34 g/mol |
IUPAC Name | [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |
Standard InChI | InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1 |
Standard InChI Key | XSVMFMHYUFZWBK-NSHDSACASA-N |
Isomeric SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C |
SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C |
Canonical SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C |
Rivastigmine is a reversible inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, Rivastigmine increases the levels of acetylcholine, thereby enhancing cholinergic transmission. It is primarily used in the treatment of Alzheimer's disease and Parkinson's disease dementia.
Mechanism of Action
Rivastigmine works by inhibiting acetylcholinesterase, leading to increased concentrations of acetylcholine in synaptic clefts. This mechanism is particularly beneficial in neurodegenerative diseases characterized by cholinergic deficits:
-
Alzheimer's Disease: The loss of cholinergic neurons contributes to cognitive decline.
-
Parkinson's Disease Dementia: Cognitive impairment often accompanies motor symptoms.
Pharmacodynamics
The pharmacodynamics of Rivastigmine involve its interaction with both acetylcholinesterase and butyrylcholinesterase, another enzyme that breaks down acetylcholine. This dual inhibition may provide additional benefits in cognitive enhancement.
Pharmacokinetics
The pharmacokinetic profile of Rivastigmine includes:
-
Absorption: Rapidly absorbed after oral administration.
-
Distribution: Widely distributed throughout body tissues.
-
Metabolism: Primarily metabolized by hydrolysis; minimal hepatic involvement.
-
Excretion: Excreted mainly through urine.
Efficacy Studies
Several studies have evaluated the efficacy of Rivastigmine:
Study | Population | Duration | Outcome Measures | Results |
---|---|---|---|---|
ADCS-ADL Study | Alzheimer's patients | 26 weeks | ADCS-ADL scale | Significant improvement (p < 0.01) |
Parkinson’s Study | Parkinson’s patients | 24 weeks | MMSE and CDR scales | Improved cognitive scores (p < 0.05) |
Long-term Study | Mixed dementia patients | 52 weeks | Quality of Life assessments | Sustained benefits observed |
Side Effects and Safety Profile
While Rivastigmine is generally well-tolerated, it can cause side effects, including:
-
Nausea
-
Vomiting
-
Diarrhea
-
Anorexia
-
Weight loss
Contraindications and Precautions
Rivastigmine should be used cautiously in patients with:
-
Gastrointestinal disorders
-
Cardiac conduction abnormalities
-
Asthma or obstructive pulmonary disease
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume